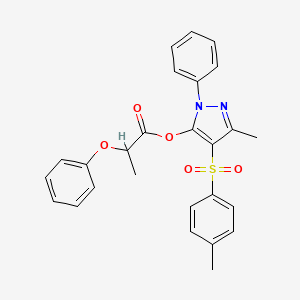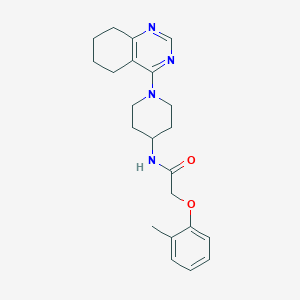
1-(2-fluorophenyl)-N-(5-methylisoxazol-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-N-(5-methylisoxazol-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H13FN6O2 and its molecular weight is 364.34. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorophenyl)-N-(5-methylisoxazol-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-N-(5-methylisoxazol-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Evaluation of Similar Compounds
Compounds with structures similar to the specified chemical have been synthesized and evaluated for their biological activities. For instance, a series of pyrazolopyrimidines derivatives have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of such compounds in therapeutic applications (Rahmouni et al., 2016). Another study focused on the synthesis of enaminones as building blocks for substituted pyrazoles, demonstrating their antitumor and antimicrobial activities, further supporting the interest in such molecular frameworks for drug discovery (Riyadh, 2011).
Mechanistic and Synthetic Studies
The synthetic routes and mechanisms involved in creating these complex molecules are of significant interest in the field of medicinal chemistry. For example, an in-depth mechanistic study of the synthesis of 1,3,5-trisubstituted-1,2,3-triazoles provided valuable insights into the reaction processes, contributing to the understanding and optimization of synthetic methodologies (Gu & Lu, 2020).
Antimicrobial and Antifungal Activities
Several studies have also highlighted the antimicrobial and antifungal potentials of triazole, isoxazole, and pyridine derivatives. For example, new 1,2,4-triazoles starting from isonicotinic acid hydrazide were synthesized and evaluated for their antimicrobial activities, showcasing the relevance of these compounds in addressing infectious diseases (Bayrak et al., 2009).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O2/c1-11-10-15(23-27-11)21-18(26)16-17(12-6-8-20-9-7-12)25(24-22-16)14-5-3-2-4-13(14)19/h2-10H,1H3,(H,21,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCUBUJAPDEBEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(5-methylisoxazol-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

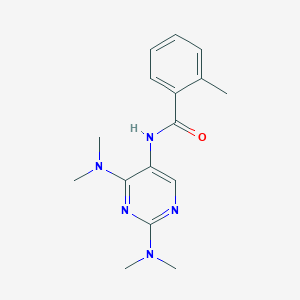
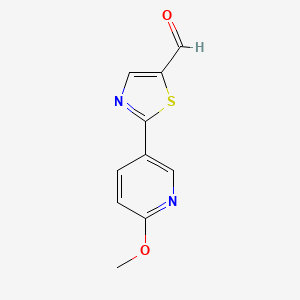
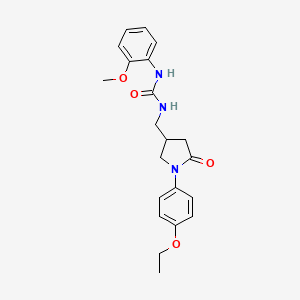
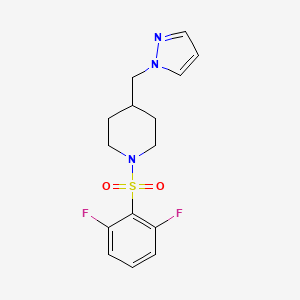
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2366665.png)
![methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366666.png)

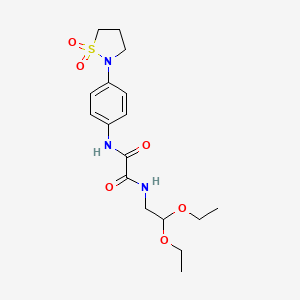
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2366672.png)


